molecular formula C16H18O4 B11846557 2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one CAS No. 62036-44-6

2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one

Cat. No.: B11846557
CAS No.: 62036-44-6
M. Wt: 274.31 g/mol
InChI Key: NNIGXJGFPSRWPB-UHFFFAOYSA-N
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Description

2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and functional group modifications. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted benzopyrans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity is believed to be mediated through the inhibition of cancer cell proliferation and induction of apoptosis . The compound may interact with protein kinases and other signaling molecules, disrupting the pathways that promote cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one stands out due to its specific structural modifications, which may confer unique biological activities and enhance its potential as a therapeutic agent. Its combination of ethyl, methoxy, and propanoyl groups differentiates it from other benzopyran derivatives, potentially leading to distinct interactions with biological targets.

Properties

CAS No.

62036-44-6

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

2-ethyl-7-methoxy-5-methyl-3-propanoylchromen-4-one

InChI

InChI=1S/C16H18O4/c1-5-11(17)15-12(6-2)20-13-8-10(19-4)7-9(3)14(13)16(15)18/h7-8H,5-6H2,1-4H3

InChI Key

NNIGXJGFPSRWPB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=C(O1)C=C(C=C2C)OC)C(=O)CC

Origin of Product

United States

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